4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 3,3-difluoropyrrolidine under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or aniline groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide
- Gosogliptin
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14F2N2O |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-methoxyaniline |
InChI |
InChI=1S/C11H14F2N2O/c1-16-10-6-8(14)2-3-9(10)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7,14H2,1H3 |
InChI Key |
JSJGFEHWEWLBAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCC(C2)(F)F |
Origin of Product |
United States |
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